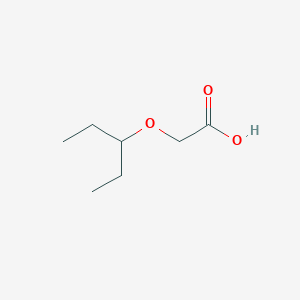

2-(Pentan-3-yloxy)acetic acid

概要

説明

2-(Pentan-3-yloxy)acetic acid: is an organic compound with the molecular formula C7H14O3 It is characterized by the presence of a pentan-3-yloxy group attached to an acetic acid moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pentan-3-yloxy)acetic acid typically involves the reaction of 3-pentanol with sodium hydride in tetrahydrofuran under a nitrogen atmosphere. The reaction is carried out at 0°C and then stirred at room temperature for an hour. Sodium chloroacetate is then added to the solution, followed by stirring at 100°C for two hours. The reaction mixture is cooled, diluted with water, acidified with hydrochloric acid, and extracted with chloroform. The chloroform layer is dried over anhydrous magnesium sulfate, and the solvent is distilled off under reduced pressure to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of raw materials, and implementing efficient purification techniques to achieve high yields and purity.

化学反応の分析

Types of Reactions

2-(Pentan-3-yloxy)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pentan-3-yloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted acetic acid derivatives.

科学的研究の応用

Pharmaceutical Applications

1.1 Neuraminidase Inhibition

One of the most notable applications of 2-(Pentan-3-yloxy)acetic acid is its role as a precursor in the synthesis of neuraminidase inhibitors. Neuraminidase is an enzyme critical for the replication of influenza viruses. Compounds derived from this compound have been shown to effectively inhibit this enzyme, making them potential candidates for antiviral medications.

- Case Study : A patent describes fluorosubstituted derivatives of this compound that exhibit significant activity against neuraminidase, suggesting their utility in developing new antiviral therapies for influenza. These compounds can bind effectively to the active site of the neuraminidase enzyme, which is crucial for viral pathogenicity .

1.2 Synthesis of Novel Drug Compounds

The compound serves as a building block for synthesizing various drug derivatives. Its unique structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties.

- Example : Research has indicated that modifications to the pentan-3-yloxy group can lead to improved efficacy in drug candidates targeting different biological pathways .

Industrial Applications

2.1 Solvent Properties

This compound possesses solvent properties that make it suitable for use in various industrial applications, particularly in coatings and adhesives.

- Application : It is utilized as a solvent in the formulation of coatings, where it aids in the drying process and enhances the overall performance of the product .

2.2 Adhesives and Sealants

The compound's properties contribute to its effectiveness in adhesive formulations, providing good adhesion characteristics and stability under various conditions.

- Industry Insight : The use of this compound in adhesives has been noted for improving bond strength and flexibility, making it valuable in construction and manufacturing sectors .

作用機序

The mechanism of action of 2-(Pentan-3-yloxy)acetic acid involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways. Its effects are mediated through binding to active sites or altering the conformation of target molecules, thereby influencing their activity.

類似化合物との比較

Similar Compounds

- 2-(Butan-2-yloxy)acetic acid

- 2-(Hexan-3-yloxy)acetic acid

- 2-(Propan-2-yloxy)acetic acid

Uniqueness

2-(Pentan-3-yloxy)acetic acid is unique due to its specific alkoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications and research studies where other similar compounds may not be as effective.

生物活性

2-(Pentan-3-yloxy)acetic acid is a compound that has garnered attention in various fields of biological research due to its potential applications in plant physiology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on cellular pathways, and relevant case studies.

- Chemical Formula : C8H16O3

- Molecular Weight : 160.21 g/mol

- Structure : The compound features a pentan-3-yloxy group attached to an acetic acid moiety, which contributes to its unique properties.

The biological activity of this compound primarily involves its role as an auxin-like compound. Auxins are crucial plant hormones that regulate various growth processes, including cell elongation, root formation, and response to light and gravity.

Target Pathways

- Auxin Signaling Pathway : This compound interacts with the Transport Inhibitor Response 1 (TIR1) receptor, enhancing auxin response and promoting root growth in plants. The activation of TIR1 leads to the degradation of Aux/IAA proteins, which are repressors of auxin-responsive genes.

Plant Growth Promotion

Research indicates that this compound significantly enhances root development in various plant species. In controlled experiments, treated plants exhibited:

- Increased root length by up to 30%

- Enhanced lateral root formation

- Improved nutrient uptake efficiency

Cytotoxicity Studies

In mammalian cell lines, preliminary studies suggest that this compound exhibits low cytotoxicity, making it a candidate for further exploration in therapeutic applications. For instance:

- In vitro assays demonstrated an IC50 value greater than 100 µM in human cancer cell lines, indicating a favorable safety profile .

Case Studies

-

Root Growth Enhancement in Arabidopsis : A study conducted on Arabidopsis thaliana showed that application of this compound resulted in significant root elongation compared to controls. The results were quantified using image analysis software to measure root lengths pre-and post-treatment.

Treatment Root Length (cm) Control 5.0 Treated 6.5 -

Cytotoxicity Assessment : A cytotoxicity assessment was performed on HeLa cells using the MTT assay. The results indicated minimal toxicity at concentrations below 100 µM.

Concentration (µM) Cell Viability (%) 0 100 10 95 50 90 100 80

Discussion

The dual functionality of this compound as both a plant growth regulator and a low-toxicity compound for mammalian cells suggests its potential utility in agricultural biotechnology and possibly in therapeutic contexts. Further studies are necessary to elucidate the full spectrum of its biological effects and mechanisms.

特性

IUPAC Name |

2-pentan-3-yloxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-3-6(4-2)10-5-7(8)9/h6H,3-5H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRWBVHWCYMYORG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。